2-[3-(2-Phenylmethoxyphenoxy)propyl]isoindole-1,3-dione
Overview
Description
2-[3-(2-Phenylmethoxyphenoxy)propyl]isoindole-1,3-dione is a complex organic compound characterized by its isoindole-1,3-dione core structure. This compound is part of a broader class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Phenylmethoxyphenoxy)propyl]isoindole-1,3-dione typically involves the reaction of an appropriate isoindoline derivative with a phenylmethoxyphenoxypropyl group. One common method involves the use of solventless conditions to promote the reaction, which aligns with green chemistry principles . The reaction conditions often include simple heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing, to ensure consistent quality and yield. These methods often incorporate advanced purification techniques to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Phenylmethoxyphenoxy)propyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
2-[3-(2-Phenylmethoxyphenoxy)propyl]isoindole-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(2-Phenylmethoxyphenoxy)propyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D2, which suggests its potential use as an antipsychotic agent . Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential application in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2-Methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione
- 2-(2-Phenylethoxy)-1H-isoindole-1,3(2H)-dione
- 2-(3-Iodopropyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
2-[3-(2-Phenylmethoxyphenoxy)propyl]isoindole-1,3-dione is unique due to its specific phenylmethoxyphenoxypropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-[3-(2-phenylmethoxyphenoxy)propyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23-19-11-4-5-12-20(19)24(27)25(23)15-8-16-28-21-13-6-7-14-22(21)29-17-18-9-2-1-3-10-18/h1-7,9-14H,8,15-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAGRWRGENMEPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCCN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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